2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid
Description
2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a pyridin-3-yl substituent at the 1-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position. This structure combines aromatic heterocycles (pyridine and pyrrole) with polar and lipophilic substituents, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(12(15)16)9(2)14(8)10-4-3-5-13-7-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMVKOSDJTWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Substitution with Pyridine: The pyridine moiety can be introduced through nucleophilic substitution reactions, where the pyrrole ring is reacted with pyridine derivatives under specific conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, green chemistry principles can be applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted pyrroles and pyridines.
Scientific Research Applications
2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences physicochemical properties. Key analogs include:
Key Observations:
- Molecular Weight : The 4-chlorophenyl analog () has a higher molecular weight (249.7 vs. 229.28 for benzyl), reflecting the chlorine atom’s contribution.
- Synthesis Efficiency : Substituent steric and electronic effects influence yields. For example, the difluoromethylpyridinyl analog () was synthesized in 68% yield, while pyrrolopyridine derivatives () achieved up to 95% yields depending on substituents.
Substituent Effects on the Pyrrole Core
Methyl groups at the 2- and 5-positions (target compound) contrast with analogs featuring alternative substituents:
Key Observations:
Heterocyclic System Variations
Comparisons with fused-ring systems highlight structural diversity:
Key Observations:
- Melting Points: Rigid fused systems (e.g., E-4c at 285–288°C) have higher melting points than non-fused analogs like the thienylmethyl derivative (184–187°C, ).
Research Implications
- Drug Design: The pyridin-3-yl group may improve solubility and target engagement compared to bulkier or non-polar substituents.
- Material Science : Methyl groups could enhance thermal stability, while the carboxylic acid enables functionalization.
- Synthesis Optimization : High-yield protocols for pyrrolopyridines () suggest strategies for optimizing the target compound’s synthesis.
Biological Activity
2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a synthetic compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.267 g/mol
- CAS Number : 306936-15-2
- IUPAC Name : 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains.
| Microorganism | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |
| Escherichia coli | 25 | 2 (Ciprofloxacin) |
| Mycobacterium tuberculosis | 5 | 0.25 (Isoniazid) |
The compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating potential efficacy as an antibacterial agent .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate that it can inhibit the growth of rapidly dividing cancer cells.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A549 (Lung Cancer) | 10 | Doxorubicin (0.5) |
| MCF7 (Breast Cancer) | 15 | Doxorubicin (0.5) |
The compound exhibited an IC50 value of 10 µM against A549 cells, suggesting a promising role in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antibacterial Efficacy
A study conducted on various pyrrole derivatives highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics .
Study on Anticancer Properties
In a comparative study of several pyrrole derivatives, the compound was tested against breast and lung cancer cell lines. It was found to significantly reduce cell viability compared to untreated controls, showcasing its potential as a lead compound for further development in anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid, and how can purity be maximized?
The synthesis typically involves a [3 + 2] annulation or Suzuki-Miyaura coupling to introduce the pyridinyl group. For example, analogous compounds (e.g., 3-methyl-4-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2-carboxylic acid) are synthesized via coupling reactions using boronic acids and palladium catalysts . Purity optimization includes:
- Chromatography : Use reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase to achieve >95% purity .
- Recrystallization : Solvent systems like ethanol/water are effective for removing unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral artifacts should be considered?
- NMR : The pyridinyl protons (δ 8.5–9.0 ppm) and pyrrole methyl groups (δ 2.1–2.5 ppm) are diagnostic. Overlapping signals (e.g., aromatic protons) may require 2D experiments (HSQC, HMBC) .
- LCMS : Monitor the [M+H]+ ion (exact mass depends on substituents; e.g., m/z 293.2 for a related compound) and retention time (1.23–1.26 minutes under TFA conditions) .
- Artifacts : Residual solvents (DMSO-d6 in NMR) or column bleed in LCMS can obscure low-intensity peaks .
Q. How does the compound’s solubility profile impact experimental design?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA). For biological assays:
- Stock solutions : Prepare in DMSO (10–50 mM) and dilute in aqueous buffers (pH 7.4) to avoid precipitation .
- Stability : Store at –20°C under inert atmosphere to prevent decarboxylation or hydrolysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of pyrrole-carboxylic acid derivatives?
- Docking studies : Use the pyridinyl group as a hydrogen-bond acceptor in target binding pockets (e.g., kinase inhibitors). Software like AutoDock Vina can model interactions .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data from analogs (e.g., IC50 values for antimicrobial or anticancer activity) .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) be systematically resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite screening : Use LCMS to identify degradation products (e.g., decarboxylated derivatives) that may interfere with activity .
- Orthogonal assays : Validate anticancer activity via both MTT and apoptosis assays to rule out false positives .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?
Q. How does the pyridinyl substituent influence binding to biological targets compared to other aryl groups?
Comparative studies with analogs (e.g., 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylic acid) show:
- Pyridinyl vs. phenyl : Enhanced hydrogen bonding with targets (e.g., kinases) due to the nitrogen lone pair .
- Electron-withdrawing groups : Trifluoromethyl or nitro substituents on the pyridine ring increase potency but may reduce solubility .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C13H14N2O2 | |
| Molecular Weight | 230.27 g/mol | |
| HPLC Retention Time (TFA) | 1.23–1.26 minutes | |
| Stability | Stable in DMSO at –20°C, inert gas |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
